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molecular formula C16H12FN3O B8633554 2-Fluoro-4-(2-(phenylamino)pyrimidin-5-yl)phenol

2-Fluoro-4-(2-(phenylamino)pyrimidin-5-yl)phenol

Cat. No. B8633554
M. Wt: 281.28 g/mol
InChI Key: PLOKUHXSEXHLRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652009B2

Procedure details

A mixture of 5-(3-fluoro-4-methoxyphenyl)-N-phenylpyrimidin-2-amine (Step 2, 0.066 g, 0.22 mmol), thiophenol (0.20 g, 1.0 mmol), and K2CO3 (0.15 g, 1.1 mmol) in NMP (2 mL) was heated at 120° C. for 20 h. The mixture was cooled to RT and diluted with H2O (4 mL). After stirring for 10 min, the resulting suspension was filtered, and the solid was further washed with H2O. The solid was washed with hexanes to provide the title compound as a brown solid. MS (ESI pos. ion) m/z: 282. Calc'd for C16H12FN3O: 281.10.
Name
5-(3-fluoro-4-methoxyphenyl)-N-phenylpyrimidin-2-amine
Quantity
0.066 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:11]=[N:12][C:13]([NH:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)=[N:14][CH:15]=2)[CH:5]=[CH:6][C:7]=1[O:8]C.C1(S)C=CC=CC=1.C([O-])([O-])=O.[K+].[K+]>CN1C(=O)CCC1.O>[F:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:15]=[N:14][C:13]([NH:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)=[N:12][CH:11]=2)[CH:5]=[CH:6][C:7]=1[OH:8] |f:2.3.4|

Inputs

Step One
Name
5-(3-fluoro-4-methoxyphenyl)-N-phenylpyrimidin-2-amine
Quantity
0.066 g
Type
reactant
Smiles
FC=1C=C(C=CC1OC)C=1C=NC(=NC1)NC1=CC=CC=C1
Name
Quantity
0.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
0.15 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtered
WASH
Type
WASH
Details
the solid was further washed with H2O
WASH
Type
WASH
Details
The solid was washed with hexanes

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=C(C=CC(=C1)C=1C=NC(=NC1)NC1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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